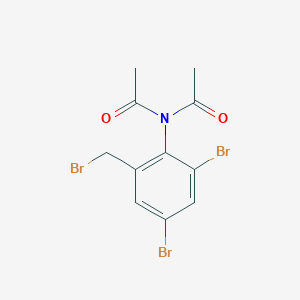
Methyl difluoronitroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl difluoronitroacetate: is an organic compound with the molecular formula C₃H₃F₂NO₄ It is characterized by the presence of both fluorine and nitro groups attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl difluoronitroacetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with difluoronitromethane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve consistent and high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl difluoronitroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are typically employed.
Major Products Formed:
Oxidation: Formation of difluoronitroacetic acid.
Reduction: Formation of methyl difluoroamine acetate.
Substitution: Formation of various substituted acetate derivatives.
Applications De Recherche Scientifique
Methyl difluoronitroacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with improved efficacy and safety profiles.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl difluoronitroacetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparaison Avec Des Composés Similaires
Methyl trifluoronitroacetate: Contains an additional fluorine atom, leading to different chemical properties and reactivity.
Ethyl difluoronitroacetate: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Methyl difluoroacetate: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness: Methyl difluoronitroacetate is unique due to the combination of fluorine and nitro groups, which imparts distinct chemical properties. This combination makes it a valuable compound in various synthetic and research applications, offering advantages such as increased stability and reactivity compared to its analogs .
Propriétés
Numéro CAS |
428-13-7 |
|---|---|
Formule moléculaire |
C3H3F2NO4 |
Poids moléculaire |
155.06 g/mol |
Nom IUPAC |
methyl 2,2-difluoro-2-nitroacetate |
InChI |
InChI=1S/C3H3F2NO4/c1-10-2(7)3(4,5)6(8)9/h1H3 |
Clé InChI |
WTHNVDSODCAINI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C([N+](=O)[O-])(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)




![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)



![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)


